2-Bromo-3-chloro-6-hydroxybenzoic acid
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Overview
Description
2-Bromo-3-chloro-6-hydroxybenzoic acid is an organic compound with the molecular formula C7H4BrClO3 It is a derivative of benzoic acid, featuring bromine, chlorine, and hydroxyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-chloro-6-hydroxybenzoic acid typically involves the bromination and chlorination of 6-hydroxybenzoic acid. One common method includes:
Chlorination: The subsequent chlorination at the 3-position using chlorine (Cl2) under controlled conditions to avoid over-chlorination.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-chloro-6-hydroxybenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted by other nucleophiles.
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of derivatives with different functional groups replacing bromine or chlorine.
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Scientific Research Applications
2-Bromo-3-chloro-6-hydroxybenzoic acid has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceutical compounds due to its structural features.
Biological Studies: Investigated for its biological activity and potential as an antimicrobial or anticancer agent.
Industrial Applications: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-3-chloro-6-hydroxybenzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine, chlorine, and hydroxyl groups can influence its binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
2-Bromo-3-chloro-6-hydroxybenzoic acid can be compared with other halogenated benzoic acids, such as:
- 2-Bromo-6-hydroxybenzoic acid
- 3-Chloro-6-hydroxybenzoic acid
- 2-Chloro-6-hydroxybenzoic acid
Uniqueness
The combination of bromine and chlorine atoms in this compound provides unique reactivity and potential biological activity compared to its analogs. This dual halogenation can enhance its effectiveness in specific applications, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
2-bromo-3-chloro-6-hydroxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClO3/c8-6-3(9)1-2-4(10)5(6)7(11)12/h1-2,10H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXMHGHHCQMVQGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1O)C(=O)O)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.46 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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